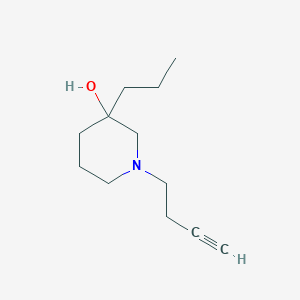
1-But-3-ynyl-3-propylpiperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-But-3-ynyl-3-propylpiperidin-3-ol” is a chemical compound with the molecular formula C12H21NO. It has a molecular weight of 195.3 . The compound belongs to the class of organic compounds known as piperidines, which are characterized by a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The InChI code of the compound is 1S/C12H21NO/c1-3-5-9-13-10-6-8-12(14,11-13)7-4-2/h1,14H,4-11H2,2H3 . This indicates that the compound has a piperidine ring (a six-membered ring with one nitrogen atom), with but-3-ynyl and propyl substituents at the 3-position of the ring, and a hydroxyl group also at the 3-position.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not available due to the lack of specific literature sources.科学的研究の応用
Capacitive Performance and Ionic Liquids
Molecular Dynamics Simulation Study on Ionic Liquids
A study by Li et al. (2012) explored the capacitive performance of binary mixtures of ionic liquids, including 1-methyl-1-butylpiperidinium bis(trifluoromethylsulfonyl)imide, near onion-like carbon electrodes through molecular dynamics simulation. This research is significant for developing advanced supercapacitors, demonstrating how the structural variations in ionic liquids can affect their electrochemical properties and performance in energy storage devices (Li et al., 2012).
Phase Equilibrium and Modeling
Liquid-Liquid Phase Equilibrium of Ionic Liquids and Alcohols
Paduszyński et al. (2011) investigated the phase diagrams of binary systems comprising piperidinium-based ionic liquids and alcohols. This research contributes to understanding the solubility and phase behavior of such mixtures, which is crucial for their application in separation processes and chemical synthesis (Paduszyński et al., 2011).
Enantioselective Synthesis
Enantioselective Transesterification of Homopropargyl Alcohols
Borowiecki and Dranka (2019) explored the enantioselective transesterification of 1-phenylhomopropargylic alcohols using commercial lipases. This research highlights the potential of biocatalysis in achieving enantioselectivity in the synthesis of propargylic (prop-2-ynylic) systems, important for organic chemistry and pharmaceutical applications (Borowiecki & Dranka, 2019).
Thermophysical Properties of Ionic Liquids
Impact of Cation Aromaticity on Ionic Liquids
Bhattacharjee et al. (2014) measured the density, viscosity, refractive index, and surface tension of various ionic liquids to evaluate the impact of cation's aromaticity on their thermophysical properties. This research is pivotal for designing ionic liquids with tailored properties for specific applications, such as solvents in chemical reactions and materials processing (Bhattacharjee et al., 2014).
Biotechnological Production
Microbial Production of 1,3-Propanediol
Research by Biebl et al. (1999) and Yang et al. (2018) on the microbial production of 1,3-propanediol from glycerol through fermentation processes emphasizes the role of metabolic engineering in enhancing the yield and efficiency of bioproducts. These studies contribute to the development of sustainable chemical production methods, leveraging microbial systems to convert renewable resources into valuable chemicals (Biebl et al., 1999); (Yang et al., 2018).
Safety and Hazards
特性
IUPAC Name |
1-but-3-ynyl-3-propylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-3-5-9-13-10-6-8-12(14,11-13)7-4-2/h1,14H,4-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJADFBJLVVVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN(C1)CCC#C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-But-3-ynyl-3-propylpiperidin-3-ol | |
CAS RN |
2147925-37-7 |
Source


|
| Record name | 1-(but-3-yn-1-yl)-3-propylpiperidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

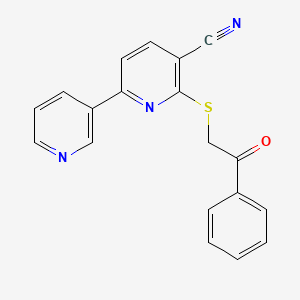
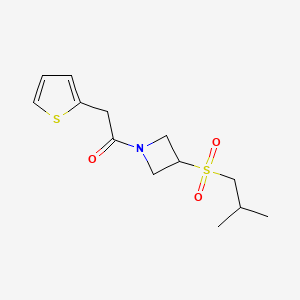

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2587838.png)
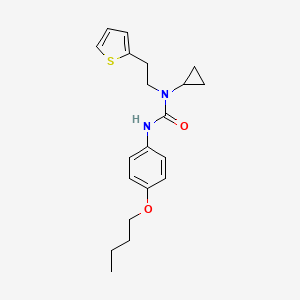
![(3S,3As,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2587841.png)
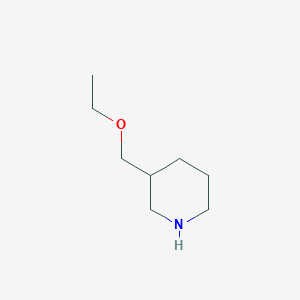
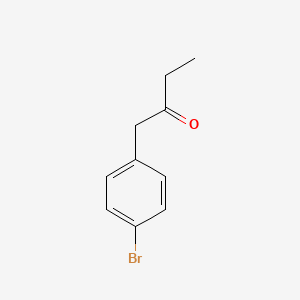
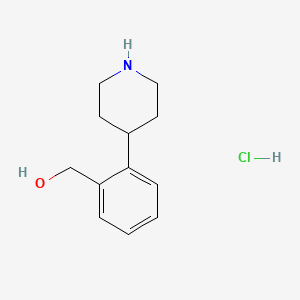
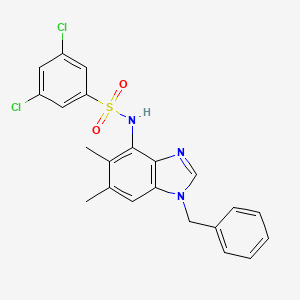
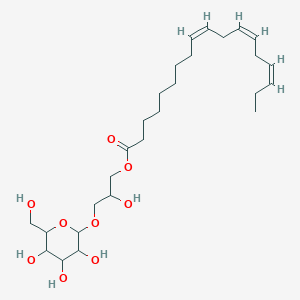

![N-(4-acetamido-3-chlorophenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2587853.png)
![1-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B2587854.png)